2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the piperidine derivative using a suitable linker, often involving a carbonyl group to form the ethanone linkage.
Pyridine Ring Functionalization: The pyridine ring is introduced through nucleophilic substitution reactions, where the piperidine nitrogen attacks a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting neurological pathways due to the presence of the piperidine and pyridine rings.
Medicine
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-1-piperidin-1-ylethanone: Lacks the pyridine ring, potentially altering its biological activity.
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)ethanone: Lacks the benzo[d][1,3]dioxole moiety, which may affect its chemical reactivity and biological interactions.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and pyridine rings in 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone makes it unique, offering a combination of chemical reactivity and potential biological activity not found in simpler analogs. This dual functionality can be advantageous in designing multifunctional drugs or complex organic molecules.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(11-14-3-4-17-18(10-14)24-13-23-17)21-9-1-2-16(12-21)25-15-5-7-20-8-6-15/h3-8,10,16H,1-2,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOMUHFUSLPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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